molecular formula C6H7Cl2N3 B13495361 4,6-Dichloro-N,2-dimethylpyrimidin-5-amine

4,6-Dichloro-N,2-dimethylpyrimidin-5-amine

Cat. No.: B13495361
M. Wt: 192.04 g/mol
InChI Key: ZIKKZJSFOMSHBD-UHFFFAOYSA-N
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Description

4,6-Dichloro-N,2-dimethylpyrimidin-5-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and two methyl groups at positions N and 2 on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-N,2-dimethylpyrimidin-5-amine typically involves the chlorination of pyrimidine derivatives. One common method starts with 4,6-dichloro-5-methoxypyrimidine, which undergoes amination using ammonium hydroxide in heated 2-propanol at 70°C for 48 hours . Another method involves the use of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate and subsequent chlorination with thionyl chloride .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination and amination processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be cost-effective and environmentally friendly, meeting international standards for chemical production .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N,2-dimethylpyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dichloro-N,2-dimethylpyrimidin-5-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4,6-Dichloro-N,2-dimethylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-N,2-dimethylpyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H7Cl2N3

Molecular Weight

192.04 g/mol

IUPAC Name

4,6-dichloro-N,2-dimethylpyrimidin-5-amine

InChI

InChI=1S/C6H7Cl2N3/c1-3-10-5(7)4(9-2)6(8)11-3/h9H,1-2H3

InChI Key

ZIKKZJSFOMSHBD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)NC)Cl

Origin of Product

United States

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